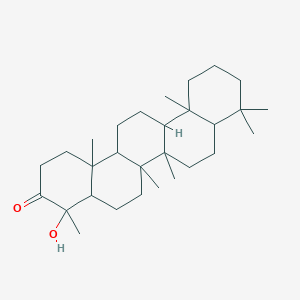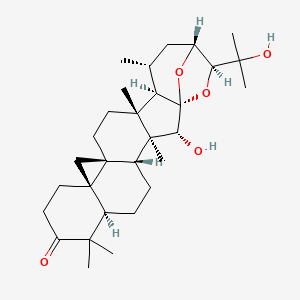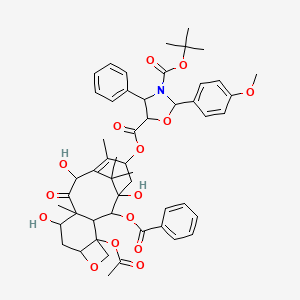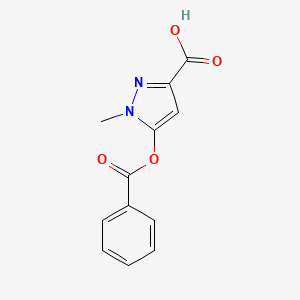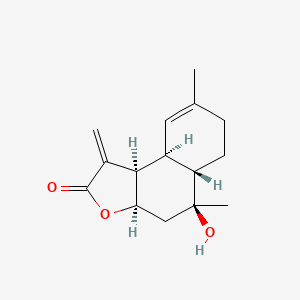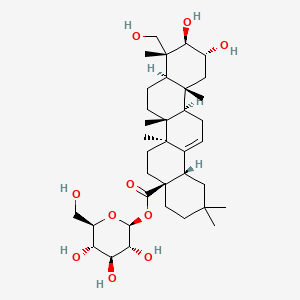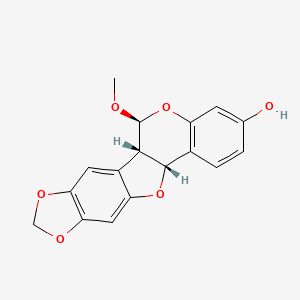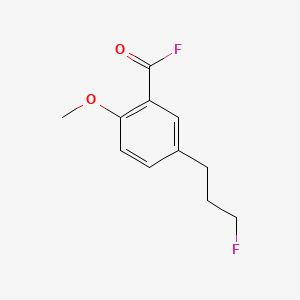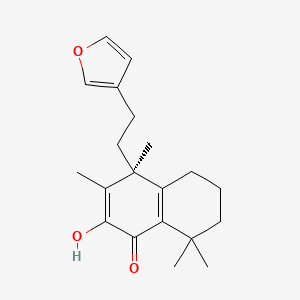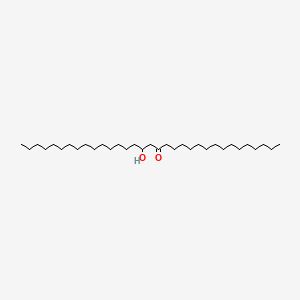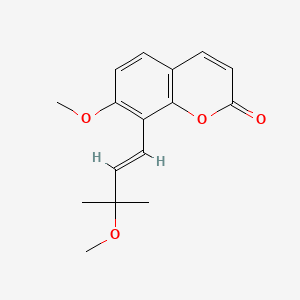
3'-O-Methylmurraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methylmurraol is a coumarin compound that can be found in the fruits of Cnidium monnieri . It is known for its anti-inflammatory properties, specifically inhibiting the generation of superoxide radical anions and the release of elastase . The chemical formula of 3’-O-Methylmurraol is C16H18O4, and it has a molecular weight of 274.31 g/mol .
Preparation Methods
3’-O-Methylmurraol can be isolated from the fruits of Cnidium monnieri through extraction methods . The preparation method is generally complex and involves chemical synthesis and extraction techniques . Detailed information on specific synthetic routes and reaction conditions can be obtained from relevant literature or laboratory manuals .
Chemical Reactions Analysis
3’-O-Methylmurraol undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its structure.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3’-O-Methylmurraol has several scientific research applications, including:
Chemistry: It is used as a bioactive molecule in various chemical studies.
Mechanism of Action
Comparison with Similar Compounds
3’-O-Methylmurraol is unique among coumarin compounds due to its specific anti-inflammatory properties. Similar compounds include:
1’-O-Methylphlojodicarpin: Another coumarin isolated from Cnidium monnieri with similar anti-inflammatory properties.
1’-O-Methylvaginol: A coumarin with a similar structure and anti-inflammatory activity.
These compounds share similar bioactive properties but differ in their specific molecular structures and mechanisms of action .
Properties
IUPAC Name |
7-methoxy-8-[(E)-3-methoxy-3-methylbut-1-enyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,19-4)10-9-12-13(18-3)7-5-11-6-8-14(17)20-15(11)12/h5-10H,1-4H3/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBOJBJEDABADF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
